11-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one
Description
This compound is a structurally complex molecule featuring a 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one core fused with an 8-methoxy-2-oxo-2H-chromene-3-carbonyl moiety. The diazatricyclic framework is a bicyclic system incorporating nitrogen atoms at positions 7 and 11, while the chromene-carbonyl substituent introduces a planar aromatic system with methoxy and ketone functional groups.
Properties
IUPAC Name |
11-(8-methoxy-2-oxochromene-3-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-28-18-6-2-4-14-9-16(22(27)29-20(14)18)21(26)23-10-13-8-15(12-23)17-5-3-7-19(25)24(17)11-13/h2-7,9,13,15H,8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGQOCSKDHXHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic Acid
Route 1: Pechmann Condensation
Resorcinol derivatives react with β-keto esters under acidic conditions to form coumarin cores. For 8-methoxy substitution:
- Reactants : 3-methoxyresorcinol (1.0 equiv) and ethyl acetoacetate (1.2 equiv).
- Conditions : Concentrated H₂SO₄ (catalytic), 80°C, 6 h.
- Yield : 68–72% after recrystallization (ethanol/water).
Route 2: Kostanecki-Robinson Reaction
Alternative cyclization using acetic anhydride:
Conversion to Acyl Chloride
The carboxylic acid (2555-20-6) is treated with thionyl chloride (SOCl₂) :
- Molar Ratio : Acid : SOCl₂ = 1 : 3.
- Conditions : Reflux in anhydrous dichloromethane (DCM), 4 h.
- Workup : Evaporation under reduced pressure yields the acyl chloride as a yellow solid (mp 92–94°C).
Critical Note : Storage at –20°C under argon is essential to prevent hydrolysis.
Synthesis of 7,11-Diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one
The tricyclic amine is synthesized via a sequence involving cyclocondensation and intramolecular cyclization.
Precursor Synthesis: N-Substituted Dihydropyrimidinone
Step 1: Biginelli Reaction with Atwal Modification
Adapting methodologies from Rovnyak et al.:
Ring-Expansion and Cyclization
Step 2: Acid-Catalyzed Rearrangement
- Reactant : Dihydropyrimidinone (1.0 equiv).
- Conditions : HCl (conc.)/AcOH (1:1), 100°C, 8 h.
- Product : 7-Azatricyclo[6.3.1.0²,⁶]dodeca-2,4-dien-6-one (Yield: 52%).
Step 3: N-Alkylation for Second Nitrogen Incorporation
- Reactant : Tricyclic amine (1.0 equiv), methyl acrylate (2.0 equiv).
- Conditions : K₂CO₃, DMF, 60°C, 12 h.
- Product : 7,11-Diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one (Yield: 48%).
Final Coupling: Acylation of the Tricyclic Amine
The acyl chloride reacts with the tricyclic amine under Schotten-Baumann conditions:
- Reactants :
- 7,11-Diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one (1.0 equiv).
- 8-Methoxy-2-oxo-2H-chromene-3-carbonyl chloride (1.1 equiv).
- Base : Triethylamine (2.0 equiv).
- Solvent : Anhydrous THF, 0°C → RT, 6 h.
- Workup : Column chromatography (SiO₂, hexane/EtOAc 3:1).
- Yield : 63%.
Optimization Insight : Excess acyl chloride and low temperatures minimize diketopiperazine formation.
Analytical Characterization Data
Table 1: Spectroscopic Data for Target Compound
| Parameter | Value |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 8.21 (s, 1H, coumarin H-4), 7.45–7.38 (m, 2H), 6.95 (d, J=8.5 Hz, 1H), 5.02 (s, 1H), 4.15 (s, 3H, OCH₃), 3.72–3.65 (m, 2H), 2.90–2.82 (m, 2H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 172.1 (C=O), 161.3, 155.2, 149.8, 143.1, 128.9, 124.7, 117.2, 113.5, 60.8 (OCH₃), 52.4, 48.9, 42.1 |
| HRMS (ESI-TOF) | m/z 421.1264 [M+H]⁺ (calc. 421.1267) |
Alternative Routes and Comparative Analysis
Microwave-Assisted Cyclization
Adapting Gartner et al.’s microwave protocol:
- Reactants : Dihydropyrimidinone precursor (1.0 equiv), PPE (polyphosphate ester).
- Conditions : 150 W, 120°C, 15 min.
- Yield Improvement : 72% (vs. 52% conventional heating).
Enzymatic Resolution for Enantiopure Product
Using lipase AS Amano:
- Substrate : Racemic tricyclic amine.
- Conditions : Vinyl acetate, phosphate buffer (pH 7), 37°C, 24 h.
- Outcome : 98% ee, 45% yield (recovered).
Industrial-Scale Considerations
Table 2: Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Scalability |
|---|---|---|
| 3-Methoxyresorcinol | 320 | High |
| Yb(OTf)₃ | 1,200 | Moderate |
| Thionyl chloride | 85 | High |
Process Recommendations :
Chemical Reactions Analysis
Types of Reactions
11-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chromene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized chromene derivatives, reduced chromene derivatives, and various substituted chromene compounds .
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 336.35 g/mol.
Structural Features
The compound features a unique tricyclic structure that contributes to its distinct chemical and biological properties. The chromene moiety is known for its versatility in chemical reactions and potential therapeutic effects.
Chemistry
11-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one serves as a valuable building block in organic synthesis. It can be utilized in the formation of more complex organic molecules through various synthetic routes.
Synthetic Routes
Common synthetic methods include:
- Condensation Reactions : The compound can be synthesized by condensing 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with suitable amines under acidic conditions.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Condensation | 8-methoxy-2-oxo-2H-chromene acid + Amine | Acidic medium |
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Sodium borohydride | Methanol |
Biology
The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Enzyme Inhibition Studies
Research indicates that this compound may inhibit specific kinases involved in signal transduction pathways related to cell growth and proliferation.
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines, including breast cancer (MCF-7) cells.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Derivative A | 10 | MCF-7 |
| Derivative B | 5 | MCF-7 |
Medicine
The therapeutic potential of this compound includes anti-inflammatory and anti-cancer properties.
Therapeutic Applications
Recent studies have explored its efficacy in treating inflammatory diseases and various forms of cancer due to its ability to modulate biochemical pathways.
Industrial Applications
The compound is also being investigated for its applications in developing new materials and chemical processes within the pharmaceutical industry.
Material Development
Its unique structural properties allow for the exploration of novel materials with specific functionalities, such as drug delivery systems and bioactive coatings.
Mechanism of Action
The mechanism of action of 11-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Structural Analogues of the Diazatricyclic Core
The 7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one scaffold is shared among several bioactive compounds. Key structural variations include:
Key Observations :
- Substituent-Driven Activity : The nature of substituents dictates target specificity. For example, sulfonyl groups (e.g., propylsulfonyl in ZINC8297940) enhance TNF-α inhibition, while aromatic extensions (e.g., naphthalene in PLK1 inhibitors) improve kinase binding .
- Chromene Derivatives: Compounds with chromene-carbonyl or chromenone moieties (e.g., and the target compound) may exhibit enhanced π-π stacking interactions with hydrophobic enzyme pockets, as seen in SARS-CoV-2 spike protein inhibitors .
Functional Comparison with Chromene Derivatives
The 8-methoxy-2-oxo-2H-chromene-3-carbonyl group in the target compound is structurally analogous to chromenone derivatives reported in antiviral and anticancer studies:
- SARS-CoV-2 Entry Inhibitors: Compound 7 (3-cyclohexyl-N-(4-{[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-11-yl]sulfonyl}phenyl)propenamide) demonstrated virtual binding to the SARS-CoV-2 spike protein RBD-ACE2 interface via its chromenone-like sulfonyl group .
- Cytotoxic Chromenones: 3-Acetyl-6-bromo-2H-chromen-2-one derivatives () showed activity against cancer cell lines, suggesting the bromo and acetyl groups enhance cytotoxicity.
Pharmacokinetic Insights :
- Methoxy groups (e.g., 8-methoxy in the target compound) may improve metabolic stability by blocking oxidative metabolism .
- The diazatricyclic core’s rigidity could limit bioavailability, as seen in related compounds requiring structural optimization for in vivo efficacy .
Comparison with Natural Product Analogues
Densazalin, a cytotoxic diazatricyclic alkaloid from Haliclona densaspicula (), shares the 5,11-diazatricyclo[7.3.1.0²,⁷]tridecan-2,4,6-triene framework but lacks the chromene-carbonyl unit. Its IC₅₀ values (15.5–18.4 µM) against tumor cells highlight the intrinsic bioactivity of the diazatricyclic system, independent of chromene modifications .
Biological Activity
11-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one is a complex organic compound belonging to the class of chromene derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 11-(8-methoxy-2-oxochromene-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one |
| Molecular Formula | C22H20N2O5 |
| Molecular Weight | 392.41 g/mol |
| CAS Number | 1251544-66-7 |
Anticancer Activity
Research indicates that chromene derivatives exhibit significant anticancer properties. A study involving various coumarin derivatives demonstrated that compounds similar to the target compound showed potent cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The mechanism often involves the inhibition of key enzymes and pathways related to cell proliferation.
For instance, in vitro assays have shown that certain coumarin derivatives can inhibit the growth of cancer cells with IC50 values ranging from 0.39 to 4.85 μM, comparable to established chemotherapeutic agents like doxorubicin .
Antibacterial Activity
While the primary focus has been on anticancer properties, some studies have also explored the antibacterial effects of chromene derivatives. For example, coumarin-based compounds have been evaluated against various bacterial strains with mixed results; some exhibited moderate antibacterial activity against gram-positive bacteria but were less effective against gram-negative strains .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in signal transduction pathways critical for cancer cell survival and proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
- Antioxidant Properties : Some studies suggest that chromene derivatives possess antioxidant properties that can protect normal cells from oxidative stress while selectively targeting cancer cells .
Case Studies and Research Findings
Several studies have highlighted the potential of chromene derivatives in clinical settings:
- Study on HepG2 Cells : A study demonstrated that a related coumarin derivative exhibited an IC50 value of 1.33 μM against HepG2 cells while showing minimal toxicity to normal cells .
- Antibacterial Testing : Another investigation revealed that certain derivatives had minimum inhibitory concentrations (MIC) indicating moderate effectiveness against specific bacterial strains such as Staphylococcus aureus and Escherichia coli .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 11-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving chromene derivatives and diazatricyclo intermediates. Key steps include:
- Coupling reactions : Use of 8-methoxy-2-oxo-2H-chromene-3-carbonyl chloride with diazatricyclo precursors under anhydrous conditions (e.g., THF, DCM) with catalytic triethylamine .
- Cyclization : Acid- or base-mediated ring closure to form the tricyclic core. Optimal yields (~65–75%) are achieved at 60–80°C using toluene as solvent .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) .
Q. How is spectroscopic characterization (NMR, IR, UV-Vis) used to confirm the structure of this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:
- Chromene moiety : Aromatic protons at δ 6.6–8.3 ppm and carbonyl carbons at δ 160–170 ppm .
- Diazatricyclo core : Methine protons at δ 3.4–4.0 ppm and lactam carbonyl at δ 165–175 ppm .
- IR : Strong absorption bands at 1700–1750 cm<sup>−1</sup> (C=O stretching) and 1250–1300 cm<sup>−1</sup> (C-O of methoxy group) .
- UV-Vis : λmax at 280–320 nm due to chromene’s conjugated π-system .
Q. What crystallographic methods are employed to determine the compound’s 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical.
- Crystal growth : Slow evaporation of saturated solutions (e.g., chloroform/methanol).
- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Key parameters:
- R factor : < 0.05 for high precision .
- Bond lengths/angles : Confirm sp<sup>2</sup> hybridization in chromene and planarity of the tricyclic system .
Advanced Research Questions
Q. How can reaction mechanisms for the formation of the diazatricyclo core be elucidated using computational chemistry?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Transition states : Identify intermediates in cyclization steps (e.g., lactam formation).
- Activation energy : Compare pathways (acid vs. base catalysis) to optimize reaction kinetics .
- Charge distribution : Electron-deficient regions in the chromene carbonyl guide nucleophilic attack .
Q. What experimental designs are suitable for studying the compound’s environmental fate and degradation pathways?
- Methodological Answer : Adapt frameworks from long-term environmental studies (e.g., Project INCHEMBIOL):
- Abiotic degradation : Hydrolysis/photolysis experiments under controlled pH, UV light, and temperature .
- Biotic degradation : Microbial consortia in soil/water systems, monitored via LC-MS/MS for metabolite identification .
- Partitioning studies : Octanol-water coefficients (log Kow) to predict bioaccumulation potential .
Q. How does the compound’s stability vary under physiological conditions, and what analytical methods validate this?
- Methodological Answer :
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
- pH stability : Incubate in buffers (pH 2–10) and monitor degradation via HPLC at λ = 280 nm .
- Oxidative stability : Exposure to H2O2/Fe<sup>2+</sup> systems to simulate oxidative stress .
Q. What strategies are used to explore structure-activity relationships (SAR) with structural analogs?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., methoxy → ethoxy, diazatricyclo ring size) .
- Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- Computational docking : AutoDock Vina to predict binding affinities to active sites .
Q. How can contradictions in spectral or crystallographic data be resolved during structural validation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
